Triethylhexanoin

Description

Propriétés

IUPAC Name |

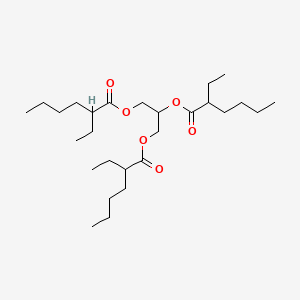

2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50O6/c1-7-13-16-21(10-4)25(28)31-19-24(33-27(30)23(12-6)18-15-9-3)20-32-26(29)22(11-5)17-14-8-2/h21-24H,7-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSZGZSCHSQXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864043 | |

| Record name | 2-Ethylhexanoic acid triglyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7360-38-5 | |

| Record name | Glyceryl tri(2-ethylhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7360-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl tri(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylhexanoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexanoic acid triglyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propane-1,2,3-triyl 2-ethylhexanoate (=Triethylhexanoin) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLHEXANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3W1BIU6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Triethylhexanoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical synthesis and purification methods for triethylhexanoin, a versatile triglyceride ester widely used in the pharmaceutical, cosmetic, and personal care industries. This document details the prevalent synthesis methodologies, including catalytic direct esterification and enzymatic routes, and outlines comprehensive purification protocols. Quantitative data from various sources are summarized in comparative tables, and detailed experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound, also known as glyceryl tri(2-ethylhexanoate), is a synthetic triglyceride formed from the esterification of glycerol with three molecules of 2-ethylhexanoic acid.[1][2] Its chemical structure, featuring branched fatty acid chains, imparts unique properties such as low viscosity, high spreadability, and good oxidative stability, making it a valuable excipient in topical drug formulations and a preferred emollient in skincare and cosmetic products.[3] This guide serves as a technical resource for professionals engaged in the research, development, and manufacturing of products containing this compound, offering detailed insights into its synthesis and purification.

Chemical Synthesis of this compound

The industrial production of this compound is predominantly achieved through the direct esterification of glycerol with 2-ethylhexanoic acid. This reaction can be catalyzed by various systems, including homogeneous acids, heterogeneous solid acids, and enzymes.

Direct Esterification with Homogeneous Acid Catalysis

Direct esterification using homogeneous acid catalysts is a well-established and common method for synthesizing this compound.

Reaction Scheme:

References

An In-depth Technical Guide to the Physicochemical Properties of Triethylhexanoin for Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylhexanoin is a synthetic ester of glycerin and 2-ethylhexanoic acid, belonging to the class of triglycerides.[1][2] It is a versatile ingredient widely utilized in the cosmetic, personal care, and pharmaceutical industries as an emollient, solvent, and skin-conditioning agent.[2][3] Its unique branched-chain structure imparts a desirable light, non-greasy sensory profile, making it an excellent alternative to silicones in various formulations.[4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and practical workflows for its application in formulation development.

Physicochemical Properties of this compound

The functional performance of this compound in a formulation is dictated by its distinct physicochemical characteristics. A summary of these properties is presented below.

General and Physical Properties

| Property | Value | References |

| Chemical Name | 2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate | [5][6] |

| INCI Name | This compound | [7] |

| CAS Number | 7360-38-5 | [1] |

| Molecular Formula | C27H50O6 | [1][2] |

| Molecular Weight | 470.68 g/mol | [5][8] |

| Appearance | Colorless to pale yellow, clear oily liquid | [1] |

| Odor | Characteristic, faint |

Key Formulation Parameters

| Property | Value | Temperature (°C) | References |

| Density | 0.945 - 0.968 g/cm³ | 20 | [1][8][9] |

| Viscosity | 25 - 35 mPa·s | 25 | [9] |

| Refractive Index | 1.443 - 1.449 | 20 | [9] |

| Boiling Point | ~498 °C | [8] | |

| Freezing Point | ≤ -30 °C | [1] | |

| Flash Point | ~225 °C | [1] | |

| Solubility in Water | Insoluble (practically) | [1] | |

| Log P (Octanol/Water) | ~8.98 | [1] | |

| Acid Value | ≤ 0.1 mg KOH/g | [1] | |

| Saponification Value | 252 - 262 mg KOH/g | [9] | |

| Iodine Value | ≤ 1.0 g I2/100g | [1] |

Experimental Protocols

The following section details the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established industry standards.

Determination of Kinematic Viscosity

This protocol is adapted from ASTM D445.[10][11][12]

Objective: To determine the kinematic viscosity of this compound, a measure of its resistance to flow under gravity.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type)

-

Constant-temperature water bath, capable of maintaining a temperature of 25 ± 0.02 °C

-

Stopwatch, accurate to 0.1 seconds

-

Thermometer, calibrated

Procedure:

-

Ensure the viscometer is clean and dry.

-

Filter the this compound sample through a fine-mesh screen to remove any particulate matter.

-

Charge the viscometer with the sample in accordance with the instrument's instructions.

-

Place the viscometer in the constant-temperature bath and allow it to equilibrate for at least 30 minutes.

-

Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

-

Release the suction and allow the liquid to flow freely down the capillary.

-

Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.

-

Record the flow time in seconds.

-

Repeat the measurement at least two more times. The flow times should be within close agreement.

-

Calculate the kinematic viscosity using the viscometer's calibration constant.

Determination of Density

This protocol is based on the principles outlined in USP General Chapter <921>.

Objective: To determine the density of this compound.

Apparatus:

-

Pycnometer (specific gravity bottle) of a suitable volume

-

Analytical balance, accurate to 0.1 mg

-

Constant-temperature water bath (20 ± 0.1 °C)

-

Thermometer, calibrated

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the weight of the empty pycnometer.

-

Fill the pycnometer with recently boiled and cooled distilled water and place it in the constant-temperature bath to equilibrate.

-

Ensure the water level is at the mark, dry the outside of the pycnometer, and weigh it.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and allow it to equilibrate in the constant-temperature bath.

-

Adjust the volume to the mark, dry the exterior, and weigh it.

-

Calculate the density by dividing the weight of the this compound by the weight of the water.

Determination of Refractive Index

This protocol is based on standard refractometry principles.[13][14][15]

Objective: To measure the refractive index of this compound, which is useful for identification and quality control.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant-temperature water circulator (20 ± 0.1 °C)

-

Light source (sodium lamp, 589 nm)

-

Soft lens paper and ethanol for cleaning

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of the this compound sample to the surface of the prism.

-

Close the prisms and allow the sample to equilibrate to the set temperature (20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

-

Clean the prisms thoroughly with ethanol and soft lens paper after the measurement.

Determination of Acid Value

This protocol is adapted from the AOCS Official Method Cd 3d-63.[4][16][17][18]

Objective: To quantify the free fatty acids present in this compound.

Apparatus:

-

Erlenmeyer flask (250 mL)

-

Burette (50 mL), graduated in 0.1 mL increments

-

Analytical balance

Reagents:

-

Isopropyl alcohol, neutralized

-

Toluene

-

Phenolphthalein indicator solution (1% in ethanol)

-

Standardized 0.1 M potassium hydroxide (KOH) solution

Procedure:

-

Weigh accurately about 20 g of the this compound sample into the Erlenmeyer flask.

-

Add 100 mL of a neutralized solvent mixture (e.g., equal parts isopropyl alcohol and toluene).

-

Add a few drops of phenolphthalein indicator.

-

Titrate with the standardized 0.1 M KOH solution, shaking continuously, until a faint pink color persists for at least 30 seconds.

-

Record the volume of KOH solution used.

-

Calculate the acid value in mg KOH/g of the sample.

Determination of Saponification Value

This protocol is based on the AOCS Official Method Cd 3-25.[6][8][19][20]

Objective: To determine the amount of alkali required to saponify a known weight of this compound.

Apparatus:

-

Reflux condenser and flask (250 mL)

-

Heating mantle or water bath

-

Burette (50 mL)

Reagents:

-

Alcoholic potassium hydroxide solution (0.5 M)

-

Standardized hydrochloric acid solution (0.5 M)

-

Phenolphthalein indicator solution

Procedure:

-

Weigh accurately about 2 g of the this compound sample into the flask.

-

Add 25 mL of the alcoholic KOH solution.

-

Connect the flask to the reflux condenser and heat the mixture to boiling for 60 minutes.

-

Allow the solution to cool slightly and add a few drops of phenolphthalein indicator.

-

Titrate the excess KOH with the standardized 0.5 M HCl solution.

-

Perform a blank determination under the same conditions, omitting the sample.

-

Calculate the saponification value.

Determination of Iodine Value

This protocol is adapted from the Wijs method (e.g., AOCS Official Method Cd 1-25).[3][5][7][21]

Objective: To determine the degree of unsaturation in this compound.

Apparatus:

-

Iodine flask (500 mL)

-

Burette (50 mL)

Reagents:

-

Carbon tetrachloride or cyclohexane

-

Wijs solution (iodine monochloride in glacial acetic acid)

-

Potassium iodide solution (15%)

-

Standardized sodium thiosulfate solution (0.1 N)

-

Starch indicator solution

Procedure:

-

Weigh accurately an appropriate amount of the this compound sample into the iodine flask.

-

Dissolve the sample in 20 mL of carbon tetrachloride or cyclohexane.

-

Add 25 mL of Wijs solution, stopper the flask, and swirl to mix.

-

Store the flask in the dark for 30 minutes.

-

Add 20 mL of the potassium iodide solution and 150 mL of water.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color has almost disappeared.

-

Add a few drops of starch indicator and continue the titration until the blue color disappears.

-

Conduct a blank determination simultaneously.

-

Calculate the iodine value.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes and concepts related to the use of this compound in formulations.

Caption: Key physicochemical properties and formulation applications of this compound.

Caption: Quality control workflow for incoming this compound raw material.[1]

Caption: A simplified workflow for formulating an oil-based serum with this compound.[2][22][23][24]

Conclusion

This compound's well-defined physicochemical properties, including its low viscosity, high stability, and excellent solvency, make it a highly valuable and versatile ingredient in modern cosmetic and pharmaceutical formulations. Its ability to impart a light, non-greasy feel while effectively delivering active ingredients positions it as a preferred choice for formulators seeking to create elegant and high-performing products. A thorough understanding and application of the analytical methods outlined in this guide are essential for ensuring the quality, consistency, and efficacy of finished products containing this compound.

References

- 1. registrarcorp.com [registrarcorp.com]

- 2. theskinartistry.com [theskinartistry.com]

- 3. xylemanalytics.com [xylemanalytics.com]

- 4. library.aocs.org [library.aocs.org]

- 5. qclscientific.com [qclscientific.com]

- 6. Saponification Value of Fats and Oils [library.aocs.org]

- 7. cdrfoodlab.com [cdrfoodlab.com]

- 8. library.aocs.org [library.aocs.org]

- 9. halecosmeceuticals.com [halecosmeceuticals.com]

- 10. tamson-instruments.com [tamson-instruments.com]

- 11. WearCheck - The Leader in Oil Analysis [wearcheck.ca]

- 12. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 14. hannainst.com.au [hannainst.com.au]

- 15. blog.hannainst.com [blog.hannainst.com]

- 16. Acid Value of Fats and Oils [library.aocs.org]

- 17. scribd.com [scribd.com]

- 18. chinaoils.cn [chinaoils.cn]

- 19. scribd.com [scribd.com]

- 20. scribd.com [scribd.com]

- 21. Determination of iodine value (IV) in fats and oils | Metrohm [metrohm.com]

- 22. scitepress.org [scitepress.org]

- 23. edenbotanicals.com [edenbotanicals.com]

- 24. How are serum formulas created? [createcosmeticformulas.com]

An In-depth Technical Guide to Triethylhexanoin: Molecular Structure and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and spectroscopic properties of triethylhexanoin. The information is curated for professionals in research and development who require detailed chemical and analytical data.

Molecular Structure of this compound

This compound is a synthetic ester formed from the esterification of glycerin with three molecules of 2-ethylhexanoic acid.[1][2] This results in a branched-chain triglyceride structure.[1] Its International Union of Pure and Applied Chemistry (IUPAC) name is 2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate.[1][3]

The key structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| Molecular Formula | C27H50O6[1][2][3] |

| Molecular Weight | 470.7 g/mol [1][4][5] |

| CAS Number | 7360-38-5[1][3][4] |

| IUPAC Name | 2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate[1][3] |

| Canonical SMILES | CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC[1][3] |

| InChIKey | DGSZGZSCHSQXFV-UHFFFAOYSA-N[1][4] |

Spectroscopic Data

While comprehensive, publicly available spectroscopic data for this compound is limited, its characteristics can be reliably inferred from its chemical structure and data from analogous compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound (also known as Glyceryl tri(2-ethylhexanoate)) reveals signals corresponding to the protons of the glycerol backbone and the 2-ethylhexanoic acid chains.[1]

| Chemical Shift (ppm) | Multiplicity / Integration (inferred) | Assignment |

| ~5.3 | Multiplet, 1H | CH on glycerol backbone |

| ~4.3 | Doublet of doublets, 2H | CH₂ on glycerol backbone |

| ~4.1 | Doublet of doublets, 2H | CH₂ on glycerol backbone |

| ~2.3 | Multiplet, 3H | CH of the ethylhexanoyl groups |

| ~1.6 | Multiplet, 6H | CH₂ adjacent to the ethyl branch |

| ~1.3 | Multiplet, 24H | CH₂ groups of the hexanoyl chains |

| ~0.9 | Multiplet, 18H | Terminal CH₃ groups |

Data is based on typical values for similar structures and publicly available spectra for Glyceryl tri(2-ethylhexanoate).[6]

The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons, the carbons of the glycerol backbone, and the various carbons of the three 2-ethylhexanoyl chains.[1]

| Chemical Shift (ppm) | Assignment |

| ~173-175 | Ester Carbonyl (C=O) |

| ~69-70 | CH on glycerol backbone |

| ~62-63 | CH₂ on glycerol backbone |

| ~40-45 | CH of the ethylhexanoyl groups |

| ~25-35 | CH₂ groups of the hexanoyl chains |

| ~22-24 | CH₂ of the ethyl branch |

| ~14 | Terminal CH₃ of the hexanoyl chain |

| ~11 | Terminal CH₃ of the ethyl branch |

Note: These are predicted chemical shifts based on standard functional group ranges.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the characteristic absorption bands of the ester functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735-1750 | Strong | C=O (ester) stretching vibration[1] |

| ~2850-2960 | Strong | C-H (alkane) stretching vibrations |

| ~1150-1250 | Strong | C-O (ester) stretching vibration |

| ~1465 | Medium | C-H (alkane) bending vibration |

Note: These are expected absorption bands based on the molecular structure.[1]

Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern. Under electron ionization (EI), fragmentation would likely occur at the ester linkages, leading to the loss of the 2-ethylhexanoyl groups.

| m/z Value | Interpretation |

| 470.36 | [M]+ (Molecular Ion) |

| 327 | [M - C₈H₁₅O₂]+ (Loss of one ethylhexanoyloxy group) |

| 143 | [C₈H₁₅O₂]+ (Ethylhexanoyloxy cation) |

| 127 | [C₈H₁₅O]+ (Acylium ion from ethylhexanoic acid) |

Note: These are predicted fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, standard methodologies for the analysis of similar oily liquid compounds are applicable.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a Fourier-transform NMR spectrometer, such as a 300 MHz or 500 MHz instrument.[7]

-

¹H NMR Acquisition : Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

-

¹³C NMR Acquisition : Utilize proton decoupling. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and the acquisition of 512-2048 scans to achieve a good signal-to-noise ratio.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

IR Spectroscopy Protocol

-

Sample Preparation : As this compound is an oily liquid, the spectrum can be obtained directly by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition : Record the spectrum typically over a range of 4000-400 cm⁻¹. Perform a background scan of the clean salt plates before scanning the sample. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing : The resulting interferogram is converted to a spectrum via Fourier transform. The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation : Dilute a small amount of this compound in a volatile organic solvent like hexane or ethyl acetate.

-

Instrumentation : Utilize a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation from any impurities.[8]

-

Acquisition (GC-MS) : Inject the diluted sample into the GC. The sample is vaporized and separated on a capillary column. The eluent from the GC is then introduced into the ion source of the mass spectrometer.

-

Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis : The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Processing : Generate a mass spectrum by plotting the relative abundance of ions against their m/z values.

Visualizations

The following diagrams illustrate the relationships between the molecular structure and its analytical data, as well as a typical workflow for spectroscopic analysis.

Caption: Relationship between molecular structure and spectroscopic data.

Caption: General experimental workflow for spectroscopic analysis.

References

- 1. Buy this compound | 7360-38-5 [smolecule.com]

- 2. specialchem.com [specialchem.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. This compound | 7360-38-5 | Benchchem [benchchem.com]

- 5. Glyceryl tri(2-ethylhexanoate) | C27H50O6 | CID 110973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glyceryl tri(2-ethylhexanoate)(7360-38-5) 1H NMR [m.chemicalbook.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Chemical study of triterpenoid resinous materials in archaeological findings by means of direct exposure electron ionisation mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Triethylhexanoin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylhexanoin, a triglyceride ester of 2-ethylhexanoic acid, is a versatile emollient and solvent widely utilized in the cosmetic and pharmaceutical industries.[1][2] Its solubility profile in various organic solvents is a critical parameter for formulation development, ensuring product stability, efficacy, and aesthetic appeal. This technical guide provides an in-depth analysis of the solubility of this compound, including available data, predictive assessments based on solvent polarity, and detailed experimental protocols for determining miscibility.

Introduction

This compound is a non-occlusive, light-spreading oil known for imparting a smooth, non-greasy feel to topical formulations.[1] It also serves as an excellent solvent for many cosmetic ingredients, including organic sun filters.[3] Understanding its solubility in common organic solvents is paramount for formulators to create stable and homogenous liquid, semi-solid, and solid dosage forms. This guide aims to consolidate the available solubility information and provide a practical framework for its experimental determination.

Physicochemical Properties of this compound

-

INCI Name: this compound

-

CAS Number: 7360-38-5

-

Molecular Formula: C₂₇H₅₀O₆[2]

-

Appearance: Colorless to pale yellow, clear liquid[4]

-

Polarity: Weakly polar[5]

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a non-polar triglyceride—and information from safety data sheets, a qualitative and predictive solubility profile can be constructed. The principle of "like dissolves like" is the primary determinant of its miscibility with other organic liquids.

Data Presentation

The following table summarizes the known and expected solubility of this compound in various organic solvents.

| Solvent | Polarity | Known/Expected Solubility of this compound | Citation |

| Water | Highly Polar | Insoluble | [4][6] |

| Ethanol | Polar | Soluble | [6] |

| Acetone | Polar | Soluble | [6] |

| Isopropanol | Polar | Expected to be Soluble/Miscible | |

| Ethyl Acetate | Moderately Polar | Expected to be Soluble/Miscible | |

| Toluene | Non-Polar | Expected to be Soluble/Miscible | |

| Hexane | Non-Polar | Expected to be Soluble/Miscible |

Disclaimer: The "Expected to be Soluble/Miscible" entries are predictions based on the non-polar nature of this compound and the polarity of the respective solvents. Experimental verification is recommended for critical applications.

Experimental Protocol for Determining Miscibility

This section outlines a detailed methodology for determining the miscibility of this compound in various organic solvents.

Materials and Equipment

-

This compound (pharmaceutical or cosmetic grade)

-

Organic solvents (analytical grade): Ethanol, Isopropanol, Acetone, Ethyl Acetate, Hexane, Toluene

-

Glass vials or test tubes with caps (e.g., 10 mL)

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

Constant temperature bath (optional, for temperature-controlled studies)

-

Light source for visual inspection

Experimental Procedure

-

Preparation of Mixtures:

-

Label a series of glass vials for each solvent to be tested.

-

Using a calibrated pipette, add a specific volume of this compound (e.g., 1 mL) to each vial.

-

To the same vials, add the corresponding organic solvent in various ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 this compound to solvent). This will allow for the determination of miscibility across a range of concentrations.

-

-

Mixing:

-

Securely cap each vial.

-

Vortex each mixture for a minimum of 30 seconds to ensure thorough mixing.

-

-

Equilibration:

-

Allow the vials to stand undisturbed at a controlled room temperature (e.g., 25°C) for at least 24 hours. For temperature-dependent solubility studies, place the vials in a constant temperature bath.

-

-

Visual Inspection:

-

After the equilibration period, visually inspect each vial against a light source.

-

Miscible: A single, clear, and homogenous liquid phase indicates that this compound is miscible with the solvent at that specific ratio.

-

Immiscible: The presence of two distinct layers, cloudiness, or precipitation indicates that this compound is immiscible or only partially soluble in the solvent at that ratio.

-

-

Data Recording:

-

Record the observations for each solvent and each ratio tested.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of this compound in different organic solvents.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains limited in the public domain, a strong understanding of its non-polar nature allows for reliable predictions of its miscibility. It is soluble in polar solvents like ethanol and acetone, and is expected to be readily miscible with a wide range of non-polar and moderately polar organic solvents. For critical applications in research, drug development, and formulation, the experimental protocol provided in this guide offers a straightforward and effective method for determining the precise solubility and miscibility of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Triethylhexanoin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific experimental data on the high-temperature thermal degradation of triethylhexanoin is limited. This guide provides a comprehensive overview based on its chemical properties, the known behavior of similar triglycerides, and standard analytical methodologies for assessing thermal stability.

Introduction to this compound

This compound is a triester of glycerin and 2-ethylhexanoic acid, with the chemical formula C₂₇H₅₀O₆.[1] It is a non-occlusive, light-textured emollient widely used in the cosmetics and personal care industry.[2] Its primary functions include acting as a skin-conditioning agent, solvent, and fragrance ingredient.[1] Notably, it is recognized for its excellent chemical stability against oxidation and hydrolysis under normal storage conditions and across a range of pH values.[2] In cosmetic formulations, it is often used as a silicone alternative, providing a similar sensory profile.[2] Beyond cosmetics, it finds application as a lubricant, dispersing agent, and plasticizer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | Propane-1,2,3-triyl tris(2-ethylhexanoate) | [3] |

| CAS Number | 7360-38-5 | [1] |

| Molecular Formula | C₂₇H₅₀O₆ | [1] |

| Molecular Weight | 470.7 g/mol | [3] |

| Appearance | Colorless to pale yellow, transparent oily liquid | [3] |

| Solubility | Soluble in many organic solvents | [2] |

Thermal Stability Profile

Expected Thermal Behavior

Triglycerides, when subjected to increasing temperatures, will undergo thermal decomposition. This process can be characterized by the following:

-

Initial Onset of Decomposition: The temperature at which the molecule begins to break down. For a stable ester like this compound, this is expected to be at a relatively high temperature.

-

Major Weight Loss: This corresponds to the primary degradation of the molecule into smaller, volatile fragments.

-

Residue: The amount of non-volatile material remaining at the end of the analysis, which for a pure substance like this compound, should be minimal.

Potential Degradation Pathways

The thermal degradation of this compound is likely to proceed through several chemical pathways, primarily involving the ester linkages and the hydrocarbon chains of the 2-ethylhexanoic acid moieties.

-

Ester Bond Cleavage (Hydrolysis): Although stable to hydrolysis at ambient temperatures, at elevated temperatures, the presence of any residual water could lead to the hydrolysis of the ester bonds, yielding glycerin and 2-ethylhexanoic acid.

-

Oxidative Degradation: In the presence of oxygen, the hydrocarbon chains can undergo oxidation, leading to the formation of hydroperoxides, which can further decompose into a complex mixture of aldehydes, ketones, and shorter-chain carboxylic acids.

-

Pyrolysis (Thermal Cracking): At very high temperatures and in the absence of oxygen, the molecule can undergo pyrolysis, leading to the cleavage of carbon-carbon bonds and the formation of a variety of smaller hydrocarbon molecules.

The following diagram illustrates a potential degradation pathway for this compound under thermal stress.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, a series of standard analytical techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass change as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of weight loss versus temperature, from which the onset of decomposition and other key thermal events can be determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Methodology:

-

A small, encapsulated sample of this compound is placed in the DSC instrument alongside an empty reference pan.

-

The sample and reference are subjected to a controlled temperature program (heating and cooling cycles).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram can reveal information about melting points, glass transitions, and exothermic or endothermic decomposition processes.

Evolved Gas Analysis (EGA) using GC-MS

Objective: To identify the chemical nature of the volatile products released during the thermal decomposition of this compound.

Methodology:

-

The outlet of the TGA instrument is coupled to the inlet of a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

As the this compound sample is heated in the TGA, the evolved gases (degradation products) are swept by a carrier gas into the GC.

-

The GC separates the individual components of the gas mixture.

-

The separated components then enter the Mass Spectrometer, which provides mass spectra that can be used to identify the chemical structure of each degradation product.

The following diagram illustrates the experimental workflow for assessing the thermal stability and degradation profile of this compound.

Safety and Toxicological Profile

This compound is generally considered safe for use in cosmetic products.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of glyceryl triesters, including this compound, and concluded them to be safe as used in cosmetics.[4] Metabolism data suggests that these compounds follow the same metabolic pathways as dietary fats, being broken down into glycerol and fatty acids.[4]

Conclusion

This compound is a chemically stable emollient widely used in various industries. While specific high-temperature thermal degradation data is not extensively documented in public literature, its triglyceride structure suggests that it will undergo decomposition at elevated temperatures through pathways such as ester hydrolysis, oxidation, and pyrolysis. A comprehensive understanding of its thermal stability and degradation profile would require experimental analysis using standard techniques like TGA, DSC, and GC-MS. Such data would be invaluable for researchers, scientists, and drug development professionals in optimizing formulations and ensuring product stability and safety under various processing and storage conditions.

References

In Vitro Toxicity Assessment of Triethylhexanoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylhexanoin is a triglyceride ester of glycerin and 2-ethylhexanoic acid, widely utilized in cosmetics and personal care products as a skin conditioning agent, emollient, and solvent. Its favorable safety profile is a key attribute for its widespread use. This technical guide provides an in-depth overview of the in vitro toxicity assessment of this compound, summarizing available data, detailing experimental methodologies, and illustrating relevant workflows. The information presented is collated from scientific literature and regulatory safety assessments, including reports from the Cosmetic Ingredient Review (CIR).

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative data from in vitro toxicity studies on this compound. It is important to note that while several studies have been conducted, detailed quantitative results are not always publicly available in the summary reports.

| Table 1: Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test) | |

| Test System | Salmonella typhimurium strains (specific strains not detailed in available summaries) |

| Metabolic Activation | With and without S9 fraction |

| Concentrations Tested | 50 - 5000 µ g/plate |

| Result | Non-mutagenic[1] |

| Quantitative Data (Revertant Colonies) | Not Reported |

| Table 2: Genotoxicity - In Vitro Mammalian Chromosomal Aberration Test | |

| Test System | Chinese Hamster Ovary (CHO) cells (presumed) |

| Metabolic Activation | With and without S9 fraction |

| Concentrations Tested | 7.5 - 4000 µg/mL |

| Result | Non-clastogenic[1] |

| Quantitative Data (% Aberrant Cells) | Not Reported |

| Table 3: In Vitro Skin Irritation | |

| Test System | Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™) |

| Method | OECD Test Guideline 439 |

| Exposure Time | 60 minutes |

| Endpoint | Cell Viability (MTT assay) |

| Result | Non-irritant |

| Quantitative Data (% Cell Viability) | > 50% (Specific value not reported) |

| Table 4: In Vitro Eye Irritation | |

| Test System | Bovine Cornea |

| Method | Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD Test Guideline 437) |

| Endpoints | Opacity and Permeability |

| Result | Non-irritant |

| Quantitative Data (In Vitro Irritancy Score - IVIS) | Not Reported |

| Table 5: Cytotoxicity | |

| Test System | Not Reported |

| Method | Not Reported |

| Endpoint | IC50 (50% inhibitory concentration) |

| Result | Data not available |

| Quantitative Data (IC50 value) | Not Reported |

Experimental Protocols

Detailed methodologies for the key in vitro toxicity assays are outlined below, based on standard OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

-

Test Strains: At least five strains of bacteria are used, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), which are selected to detect different types of mutations.

-

Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

Procedure:

-

The test substance, at various concentrations, is mixed with the bacterial culture and molten top agar.

-

This mixture is poured onto a minimal agar plate.

-

For the metabolic activation condition, the S9 fraction and cofactors are included in the mixture.

-

Plates are incubated for 48-72 hours at 37°C.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted for each concentration and compared to the negative (solvent) control. A substance is considered mutagenic if it causes a concentration-dependent increase in revertant colonies above a defined threshold.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay assesses the potential of a substance to cause structural chromosomal damage in mammalian cells.

-

Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, is used.

-

Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

-

Procedure:

-

Cell cultures are exposed to this compound at a range of concentrations for a short period (e.g., 3-6 hours) in the presence of S9 mix, or for a longer period (e.g., 24 hours) in the absence of S9 mix.

-

Following exposure, the cells are washed and incubated in fresh medium.

-

A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Cells are harvested, fixed, and stained.

-

-

Data Analysis: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges). The percentage of cells with aberrations is calculated for each concentration and compared to negative and positive controls.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test - OECD 439

This test evaluates the potential of a substance to cause skin irritation using a three-dimensional human skin model.

-

Test System: A commercially available reconstructed human epidermis (RhE) model, such as EpiDerm™, is used. This model consists of human-derived keratinocytes that have been cultured to form a multilayered, differentiated epidermis.

-

Procedure:

-

This compound is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

After incubation, the test substance is removed by washing.

-

The tissue is then incubated in fresh medium for a post-exposure period (e.g., 42 hours).

-

-

Endpoint Measurement: Cell viability is determined using the MTT assay. The tissue is incubated with MTT solution, which is converted by mitochondrial enzymes in viable cells to a blue formazan salt. The amount of formazan produced is quantified spectrophotometrically and is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability for the treated tissue is calculated relative to a negative control. A substance is classified as an irritant if the mean tissue viability is reduced to 50% or less of the negative control.

Bovine Corneal Opacity and Permeability (BCOP) Assay - OECD 437

This ex vivo assay assesses the potential for a substance to cause severe eye damage or irritation.

-

Test System: Corneas are isolated from the eyes of freshly slaughtered cattle.

-

Procedure:

-

The isolated cornea is mounted in a holder that separates the epithelial and endothelial surfaces.

-

This compound is applied to the epithelial surface for a defined exposure time.

-

The cornea is then rinsed.

-

-

Endpoint Measurement:

-

Opacity: The amount of light transmitted through the cornea is measured using an opacitometer. An increase in opacity indicates corneal damage.

-

Permeability: The passage of a fluorescent dye (sodium fluorescein) through the cornea is measured with a spectrophotometer. An increase in permeability indicates a breakdown of the corneal barrier function.

-

-

Data Analysis: The opacity and permeability values are used to calculate an In Vitro Irritancy Score (IVIS). This score is used to classify the irritation potential of the substance.

Visualizations: Workflows and Pathways

General Experimental Workflow for In Vitro Toxicity Testing

Caption: A generalized workflow for in vitro toxicity testing.

Conceptual Toxicity Pathway for Cytotoxicity

Caption: A conceptual model of a cellular toxicity pathway.

Conclusion

Based on the available in vitro data, this compound demonstrates a low order of toxicity. It is not considered to be genotoxic, as indicated by negative results in the Ames test and the in vitro mammalian chromosomal aberration test. Furthermore, it is classified as a non-irritant to both skin and eyes in validated in vitro and ex vivo models. While detailed quantitative data from these studies are not consistently available in the public domain, the collective evidence from reputable sources such as the Cosmetic Ingredient Review supports the safe use of this compound in cosmetic and personal care products within the current practices of use and concentration. Further research into the specific cytotoxic mechanisms and potential signaling pathway interactions, if any, would provide a more complete toxicological profile.

References

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Triethylhexanoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylhexanoin (CAS No. 7360-38-5), a triester of glycerin and 2-ethylhexanoic acid, is a widely used emollient and skin conditioning agent in the cosmetics and pharmaceutical industries. Its favorable physicochemical properties, such as its non-oily feel and good spreadability, make it a popular ingredient in a variety of formulations. As with any chemical substance with widespread use, a thorough understanding of its environmental fate and biodegradability is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth analysis of the available scientific data on the environmental fate and biodegradability of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. This compound is a liquid at room temperature with a high molecular weight and very low water solubility.[1][2][3] Its high octanol-water partition coefficient (log P) indicates a strong tendency to associate with organic matter rather than remaining in the aqueous phase.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₅₀O₆ | [1][2] |

| Molecular Weight | 470.68 g/mol | [1][2] |

| Physical State | Liquid | [1] |

| Boiling Point | 498.0 ± 12.0 °C | [1] |

| Density | 0.95 - 0.968 g/cm³ at 20°C | [2] |

| Water Solubility | 1.2 x 10⁻⁷ g/L at 20°C (calculated) | [2][3] |

| log P (Octanol-Water Partition Coefficient) | 8.98 (calculated) | [2][3] |

Environmental Fate

The environmental fate of this compound is determined by a combination of abiotic and biotic degradation processes, as well as its potential for bioaccumulation.

Abiotic Degradation

Hydrolysis: this compound contains ester linkages that are susceptible to hydrolysis. The rate of hydrolysis is dependent on pH and temperature.[4][5][6] While specific experimental data on the hydrolysis of this compound under various environmental pH conditions were not found, as a general principle for esters, hydrolysis can be catalyzed by both acids and bases.[7] Given its extremely low water solubility, the rate of hydrolysis in the aquatic environment is expected to be slow.[3]

Photodegradation: Photodegradation, the breakdown of molecules by light, can be a significant degradation pathway for some chemicals in the aquatic environment.[8][9][10] There is currently no specific information available on the photodegradation of this compound. However, its chemical structure does not contain chromophores that would suggest rapid direct photodegradation by sunlight. Indirect photodegradation, mediated by other substances in the water, cannot be ruled out but is not expected to be a primary degradation pathway.

Biodegradability

The primary mechanism for the removal of this compound from the environment is expected to be biodegradation.

Aerobic Biodegradation: Based on a study conducted in accordance with OECD Test Guideline 301B (CO₂ Evolution Test), this compound has been determined to be readily biodegradable .[3] This classification indicates that the substance is expected to be rapidly and ultimately biodegraded in an aerobic environment, such as a wastewater treatment plant.[11][12] A substance is considered readily biodegradable if it meets the pass level of >60% biodegradation within a 10-day window during the 28-day test period.[11][12] While the specific percentage of biodegradation for this compound from the study was not publicly available, the conclusion of "readily biodegradable" implies this criterion was met. A QSAR (Quantitative Structure-Activity Relationship) model for a similar branched-chain ester predicted 92% biodegradation in 28 days.[13]

Anaerobic Biodegradation: Information on the anaerobic biodegradability of this compound is limited. However, as a long-chain fatty acid ester (triglyceride), it is expected to undergo hydrolysis to glycerol and 2-ethylhexanoic acid, which can then be further degraded under anaerobic conditions.[1][2][14] The anaerobic biodegradation of long-chain fatty acids is a known process, although it can sometimes be the rate-limiting step in the overall degradation of lipids.[1][2][14]

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. The potential for bioaccumulation is often estimated by the bioconcentration factor (BCF).[15][16][17][18]

The Australian Industrial Chemicals Introduction Scheme (AICIS) concluded that this compound is unlikely to bioaccumulate .[3] This assessment is supported by its chemical structure. While it has a high calculated log P, which would typically suggest a potential for bioaccumulation, large molecules like this compound may have difficulty crossing biological membranes. Furthermore, as a readily biodegradable substance, it is likely to be metabolized and eliminated by organisms rather than accumulating. Specific experimental BCF values for this compound were not found in the reviewed literature.

Ecotoxicity

The ecotoxicity of a substance refers to its potential to cause harm to aquatic organisms. Standard tests are conducted on representatives of three trophic levels: fish (vertebrates), daphnia (invertebrates), and algae (plants).[1][14][15][19][20][21]

Specific experimental data on the aquatic toxicity of this compound (e.g., LC50 for fish, EC50 for Daphnia, and EC50 for algae) were not identified in the publicly available literature. However, given its extremely low water solubility, the exposure concentration in the water column is expected to be very low, which would limit its acute toxicity to aquatic organisms.

Experimental Protocols

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

The OECD 301B test is a widely used method to assess the ready biodegradability of organic chemicals in an aerobic aqueous medium.[19][22][23] For a poorly water-soluble substance like this compound, specific procedures are required to ensure the substance is available to the microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a wastewater treatment plant and incubated under aerobic conditions in the dark. The degradation of the substance is followed by the measurement of the amount of carbon dioxide produced. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂).[23]

Detailed Methodology for a Poorly Soluble Substance:

-

Test Substance Preparation: Due to its low water solubility, this compound should be introduced into the test medium in a way that maximizes its surface area and availability to microorganisms. This can be achieved by:

-

Direct addition of the liquid substance to the test medium, followed by vigorous shaking or sonication to create a fine dispersion.

-

Adsorption onto an inert support, such as silica gel, which is then added to the test medium.[24]

-

Use of an emulsifying agent, provided it is non-toxic to the microorganisms and does not interfere with the test results.[24]

-

-

Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant, which has not been adapted to the test substance. The concentration of microorganisms in the final test medium is usually between 2 and 30 mg/L of suspended solids.[23]

-

Test System: The test is conducted in sealed vessels connected to a system for trapping and measuring the evolved CO₂. Each test run includes:

-

Test vessels containing the test substance and inoculum.

-

Blank controls containing only the inoculum to measure endogenous CO₂ production.

-

A reference control with a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

-

A toxicity control containing both the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.

-

-

Incubation: The vessels are incubated at a constant temperature (typically 20-25°C) in the dark for 28 days. The contents of the vessels are continuously stirred to maintain aerobic conditions and keep the test substance suspended.

-

CO₂ Measurement: The CO₂ produced is trapped in a solution of barium hydroxide or sodium hydroxide. The amount of CO₂ is determined by titration of the remaining hydroxide or by using an inorganic carbon analyzer.

-

Data Analysis: The cumulative amount of CO₂ produced in the test vessels is corrected for the amount produced in the blank controls. The percentage of biodegradation is calculated as: % Biodegradation = (Cumulative CO₂ produced / ThCO₂) x 100

The 10-day window begins when 10% biodegradation is reached and ends 10 days later. For a substance to be classified as readily biodegradable, the percentage of biodegradation must exceed 60% within this 10-day window.[11][12]

Diagrams

Caption: Simplified aerobic biodegradation pathway of this compound.

Caption: Experimental workflow for the OECD 301B test.

Conclusion

Based on the available data, this compound is considered to be a readily biodegradable substance with a low potential for bioaccumulation. Its primary route of elimination from the environment is expected to be through aerobic biodegradation in wastewater treatment plants and aquatic environments. Due to its extremely low water solubility, its acute toxicity to aquatic organisms is likely to be low. While specific quantitative data on biodegradation rates, bioaccumulation factors, and aquatic toxicity are not widely available in the public domain, the overall assessment from regulatory bodies indicates a low environmental risk associated with the use of this compound in cosmetic and pharmaceutical products. Further research providing detailed quantitative data would be beneficial for a more refined environmental risk assessment.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. enfo.hu [enfo.hu]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 7. ecetoc.org [ecetoc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 15. New Models to Predict the Acute and Chronic Toxicities of Representative Species of the Main Trophic Levels of Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | New Frontiers of Anaerobic Hydrocarbon Biodegradation in the Multi-Omics Era [frontiersin.org]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. mdpi.com [mdpi.com]

- 19. respirtek.com [respirtek.com]

- 20. researchgate.net [researchgate.net]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. petroleumhpv.org [petroleumhpv.org]

The Advent of a Silken Emollient: A Technical History of Triethylhexanoin Synthesis

A cornerstone of modern cosmetic formulation, triethylhexanoin, a synthetic triglyceride, offers a unique combination of a light, non-greasy feel with excellent spreadability and stability. This in-depth technical guide delves into the discovery and history of its synthesis, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the core chemical principles, detail experimental protocols, and present quantitative data to illuminate the evolution of its production.

This compound, chemically known as glyceryl tri(2-ethylhexanoate), is the triester of glycerin and 2-ethylhexanoic acid.[1][2] Its emergence as a popular emollient is rooted in the broader history of cosmetic science, which has seen a progressive shift from natural fats and oils to precisely engineered synthetic ingredients that offer enhanced performance and sensory characteristics.[3][4][5]

From Natural Origins to Synthetic Precision: The Historical Context

The use of emollients to soften and soothe the skin dates back to ancient civilizations, where vegetable oils and animal fats were the primary resources.[3][4] The advent of modern chemistry in the 19th and 20th centuries paved the way for the development of synthetic alternatives. This transition was driven by the desire for ingredients with greater purity, stability, and tailored physical properties that were not always achievable with natural products.[5][6]

The Core of Creation: The Esterification Process

The primary and most common method for synthesizing this compound is the direct esterification of glycerin with 2-ethylhexanoic acid.[11][12][13] This reaction, a classic example of Fischer-Speier esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.

The overall reaction can be represented as:

C₃H₅(OH)₃ + 3 CH₃(CH₂)₃CH(C₂H₅)COOH → C₂₇H₅₀O₆ + 3 H₂O (Glycerin + 3 2-Ethylhexanoic Acid → this compound + 3 Water)

This equilibrium reaction is typically driven to completion by removing the water produced, often through azeotropic distillation with a suitable solvent like cyclohexane or xylene.[11][13]

Key Synthesis Parameters and Their Impact

The efficiency and outcome of the esterification reaction are highly dependent on several critical parameters:

-

Catalyst: Acid catalysts are essential to protonate the carbonyl oxygen of the 2-ethylhexanoic acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerin. Common catalysts include p-toluenesulfonic acid, sulfamic acid, and sodium bisulfate.[11][12] The choice and concentration of the catalyst significantly influence the reaction rate and can affect the final product's color and purity.

-

Temperature: The reaction is typically carried out at elevated temperatures, often around 90-120°C or higher, to increase the reaction rate.[13] However, excessively high temperatures can lead to side reactions and degradation of the product.

-

Reactant Ratio: The molar ratio of 2-ethylhexanoic acid to glycerin is a crucial factor. A slight excess of the fatty acid is often used to ensure the complete esterification of all three hydroxyl groups of the glycerin molecule.

-

Reaction Time: The duration of the reaction is determined by the desired conversion rate. Monitoring the removal of water can be a practical way to gauge the reaction's progress. Reaction times can range from a few hours to several hours depending on the other parameters.[11]

Alternative Synthesis Route: Transesterification

While direct esterification is the dominant method, transesterification offers an alternative pathway. This process involves the reaction of a methyl ester of 2-ethylhexanoic acid with glycerin. This method can sometimes offer advantages in terms of milder reaction conditions and easier purification.[14]

Quantitative Data on Synthesis

Obtaining precise, universally applicable quantitative data for this compound synthesis is challenging as specific parameters are often proprietary to manufacturers. However, based on available literature and patents, the following table summarizes typical ranges and their impact on the final product.

| Parameter | Typical Range | Impact on Yield and Purity |

| Reactant Molar Ratio (Acid:Glycerin) | 3.1:1 to 3.5:1 | A slight excess of 2-ethylhexanoic acid drives the reaction towards the triester, maximizing yield. |

| Catalyst (p-TSA) Concentration | 0.1% to 1.0% (by weight of reactants) | Higher concentrations increase the reaction rate but can lead to darker product color and require more extensive purification. |

| Reaction Temperature | 90°C to 150°C | Higher temperatures accelerate the reaction but can cause side reactions and charring if not controlled. |

| Reaction Time | 3 to 8 hours | Longer times generally lead to higher conversion but must be balanced against potential degradation. |

| Yield | > 95% (typical) | Highly dependent on the optimization of all reaction parameters and efficient water removal. |

| Purity (after purification) | > 98% | Achieved through neutralization, washing, and vacuum distillation. Purity is often assessed by Gas Chromatography (GC).[12] |

Detailed Experimental Protocols

The following protocols are generalized representations based on common laboratory and industrial practices for the synthesis of this compound.

Protocol 1: Direct Esterification with p-Toluenesulfonic Acid

Materials:

-

Glycerin (1.0 mol)

-

2-Ethylhexanoic Acid (3.3 mol)

-

p-Toluenesulfonic acid (0.5% by weight of reactants)

-

Cyclohexane (as azeotropic solvent)

-

5% Sodium Bicarbonate Solution

-

Deionized Water

Procedure:

-

A reaction flask equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap, and a reflux condenser is charged with glycerin, 2-ethylhexanoic acid, p-toluenesulfonic acid, and cyclohexane.

-

The mixture is heated to reflux (approximately 90-120°C) with vigorous stirring.

-

The water produced during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by measuring the amount of water collected and is considered complete when the theoretical amount of water has been removed.

-

After completion, the reaction mixture is cooled to room temperature.

-

The crude product is neutralized by washing with a 5% sodium bicarbonate solution to remove the acid catalyst and any unreacted 2-ethylhexanoic acid.

-

The organic layer is then washed with deionized water until the washings are neutral.

-

The solvent (cyclohexane) is removed under reduced pressure.

-

The final product is purified by vacuum distillation to yield a colorless to pale yellow, odorless liquid.

Protocol 2: Purification of Crude this compound

Materials:

-

Crude this compound

-

Activated Carbon

-

Diatomaceous Earth

Procedure:

-

The crude this compound is treated with activated carbon to decolorize the product.

-

The mixture is stirred at a slightly elevated temperature (e.g., 60-80°C) for a specified period.

-

The activated carbon is removed by filtration, often using a filter aid like diatomaceous earth.

-

The decolorized product is then subjected to vacuum distillation to remove any remaining volatile impurities and to obtain the final high-purity this compound.

Visualizing the Process

To better understand the logical flow of the synthesis and purification process, the following diagrams are provided.

Conclusion

The synthesis of this compound represents a significant advancement in cosmetic science, providing formulators with a versatile and high-performing emollient. While its precise historical origins are not definitively documented, its development is a clear outcome of the chemical industry's progress in the 20th century. The robust and well-understood process of direct esterification remains the cornerstone of its production, with ongoing refinements aimed at optimizing yield, purity, and sustainability. This guide has provided a comprehensive technical overview of the synthesis of this compound, from its historical context to detailed experimental considerations, to serve as a valuable resource for professionals in the field.

References

- 1. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]

- 2. Spreading properties of cosmetic emollients: Use of synthetic skin surface to elucidate structural effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. learncanyon.com [learncanyon.com]

- 6. revistadechimie.ro [revistadechimie.ro]

- 7. This compound | TOG|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]

- 8. Nikko Chemicals Co.,Ltd. [nikkol.co.jp]

- 9. KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients [hai-global.com]

- 10. Formulations | Nikko Chemicals Co.,Ltd. [nikkol.co.jp]

- 11. CN102336663A - Preparation and application of tri(2-ethylhexoic acid)glyceride - Google Patents [patents.google.com]

- 12. This compound | 7360-38-5 | Benchchem [benchchem.com]

- 13. Glyceryl tri(2-ethylhexanoate) | 7360-38-5 [chemicalbook.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols: Triethylhexanoin as a Vehicle for Hydrophobic Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylhexanoin, a synthetic ester of glycerin and 2-ethylhexanoic acid, is a versatile emollient and solvent widely used in the cosmetic industry.[1][2] Its favorable physicochemical properties, including excellent stability, good biocompatibility, and the ability to solubilize lipophilic compounds, make it an attractive candidate as a vehicle for the delivery of hydrophobic drugs.[3] This document provides detailed application notes and experimental protocols for utilizing this compound in the formulation of nanoemulsion-based delivery systems for hydrophobic active pharmaceutical ingredients (APIs).

Recent research has highlighted the potential of nanoemulsions to enhance the solubility, bioavailability, and stability of poorly water-soluble drugs.[4][5] These colloidal systems, with droplet sizes typically in the range of 20-200 nm, offer a large surface area for drug absorption and can be tailored for controlled release.[6] this compound serves as an effective oil phase in these formulations, capable of dissolving a variety of hydrophobic drugs.

This guide will focus on the formulation of a model hydrophobic drug, curcumin, within a this compound-based nanoemulsion. Curcumin has been selected due to its well-documented therapeutic potential and challenges with oral bioavailability owing to its poor aqueous solubility.[7] The protocols provided herein can be adapted for other hydrophobic APIs with similar characteristics.

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is crucial for formulation development.

| Property | Value/Description | Reference |

| INCI Name | This compound | [1] |

| Chemical Formula | C27H50O6 | [1] |

| Molecular Weight | 470.68 g/mol | [3] |

| Appearance | Colorless to pale yellow, odorless liquid | |

| Solubility | Soluble in many organic solvents; Insoluble in water | |

| Key Features | Excellent spreadability, non-oily feel, good solvent for lipophilic compounds, high stability against oxidation and hydrolysis. | [3] |

| Safety Profile | Considered safe for topical use; not known to cause skin irritation, allergy, or toxicity. | [1] |

Experimental Protocols

Formulation of this compound-Based Nanoemulsion with Curcumin

This protocol details the preparation of an oil-in-water (O/W) nanoemulsion using the high-energy ultrasonic emulsification method.

3.1.1. Materials and Equipment

-

Oil Phase: this compound

-

Aqueous Phase: Deionized water

-

Hydrophobic Drug: Curcumin

-

Surfactant: Polysorbate 80 (Tween 80)

-

Co-surfactant: Propylene Glycol

-

Equipment:

-

High-speed homogenizer

-

Probe sonicator

-

Magnetic stirrer

-

Analytical balance

-

Beakers and other standard laboratory glassware

-

3.1.2. Preparation Method

-

Preparation of the Oil Phase:

-

Accurately weigh the desired amount of curcumin and dissolve it in this compound.

-

Gently heat the mixture to 40-60°C on a magnetic stirrer to facilitate the dissolution of curcumin.

-

Add the specified amounts of surfactant (Polysorbate 80) and co-surfactant (Propylene Glycol) to the oil phase.

-

Continue stirring until a homogenous oil phase is obtained.

-

-

Preparation of the Aqueous Phase:

-

Measure the required volume of deionized water.

-

-

Formation of the Coarse Emulsion:

-